![molecular formula C22H26N4O3S B2538383 N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243092-17-2](/img/structure/B2538383.png)
N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Description
N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Drug Design
Compounds with complex structures like "N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide" are typically the focus of chemical synthesis research aiming at the development of new pharmaceutical agents. Such research often explores novel synthetic routes or the optimization of existing methods to improve yields, reduce costs, or enhance the pharmacokinetic profiles of potential drug candidates. For example, the work by Abu‐Hashem et al. (2020) demonstrates the synthesis of novel compounds for potential anti-inflammatory and analgesic applications, showcasing the relevance of intricate synthetic chemistry in drug discovery processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Evaluations
Compounds with specific structural features, such as thieno[3,2-d]pyrimidin rings, are often subjects of pharmacological studies to evaluate their therapeutic potential in various disease models. This includes assessing their efficacy in vitro and in vivo as inhibitors of specific enzymes or receptors, which can be crucial for treating diseases. The discovery of selective and orally efficacious inhibitors for kinase superfamily members by Schroeder et al. (2009) is an example of how structural modifications can lead to significant pharmacological findings, potentially applicable to a wide range of therapeutic areas (Schroeder et al., 2009).
Molecular Modeling and Drug Development
The detailed study of molecular interactions between compounds like "N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide" and biological targets is a cornerstone of modern drug development. This often involves computational modeling to predict binding affinities, identify key interactions, and guide the optimization of lead compounds. Research such as that by Tokuhara et al. (2018) highlights the importance of structure-based drug design (SBDD) in optimizing pharmacokinetic profiles while maintaining or enhancing biological activity (Tokuhara et al., 2018).
properties
IUPAC Name |
N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-12-6-10-23-20(27)16-9-5-11-26(13-16)22-24-18-17(15-7-3-2-4-8-15)14-30-19(18)21(28)25-22/h2-4,7-8,14,16H,5-6,9-13H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBZPIUUKJJDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
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